1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
1,5-Dioxa-9-azaspiro[55]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone is a complex organic compound characterized by its spirocyclic structure and trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to be potent and selective inhibitors ofMETTL3 , a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, mettl3, and cause changes in its activity .
Biochemical Pathways
The compound likely affects the biochemical pathways involving m6A regulation machinery . m6A is the most frequent of the 160 RNA modifications reported so far . Abnormal levels of m6A have been correlated with certain cancers, such as acute myeloid leukemia (AML) and lymphomas, among others .
Pharmacokinetics
Similar compounds have been reported to have favorable adme properties . It’s also worth noting that some similar compounds had mediocre stability toward enzymatic degradation with half-lives lower than 12 min upon incubation with rat liver microsomes .
Result of Action
Similar compounds have shown target engagement in cells and are able to reduce the m6a/a level of polyadenylated rna in molm-13 (acute myeloid leukemia) and pc-3 (prostate cancer) cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[5.5]undecane framework. Subsequent functionalization introduces the trifluoromethyl group at the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound's unique structure makes it a candidate for biological studies, particularly in the development of new pharmaceuticals.
Medicine: Its potential as a therapeutic agent is being explored, with research focusing on its biological activity and pharmacokinetics.
Industry: The compound's properties may be useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone stands out due to its unique spirocyclic structure and trifluoromethyl group. Similar compounds include other spirocyclic derivatives and trifluoromethyl-substituted phenyl compounds. The presence of the spirocyclic core and the trifluoromethyl group enhances its chemical stability and reactivity, making it distinct from its counterparts.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYEYYRONJIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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